molecular formula C16H13NO B1626379 1-benzyl-1H-indole-2-carbaldehyde CAS No. 81787-94-2

1-benzyl-1H-indole-2-carbaldehyde

Cat. No. B1626379
CAS RN: 81787-94-2
M. Wt: 235.28 g/mol
InChI Key: ZEVVAMDVWHMNDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 1-benzyl-1H-indole-2-carbaldehyde, has been a topic of interest in recent years due to their significant role in cell biology and their potential for treating various disorders . Indole-2-carbaldehyde derivatives with electron-donating substituents in the 1-position of the indole ring system have been transformed into their corresponding γ-carboline derivatives .


Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-indole-2-carbaldehyde consists of a benzyl group attached to the 1-position of an indole ring, with a carbaldehyde group at the 2-position .


Chemical Reactions Analysis

1-benzyl-1H-indole-2-carbaldehyde has been used as a reactant in various chemical reactions. For instance, it has been used in the preparation of inhibitors of the Bcl-2 family of proteins and in Mannich type coupling with aldehydes and secondary amines .


Physical And Chemical Properties Analysis

1-benzyl-1H-indole-2-carbaldehyde is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0°C . It is sensitive to air and heat . The compound appears as a white to light yellow to light orange powder or crystal .

Scientific Research Applications

Catalytic Applications

  • Palladium-Catalyzed Reactions : The derivatives of 1-benzyl-1H-indole-2-carbaldehyde have been utilized in the synthesis of palladacycles, which are effective catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Organic Synthesis

  • Formation of 1H-indole-2-carbaldehydes : Gold(I)-catalyzed cycloisomerization of certain prop-2-yn-1-ols leads to the formation of 1H-indole-2-carbaldehydes (Kothandaraman et al., 2011).
  • Baeyer-Villiger Oxidation : This rearrangement process has been used to synthesize 1,2-dihydro-3H-indol-3-ones from substituted 1H-indole-2-carbaldehydes (Bourlot et al., 1994).
  • Synthesis of Heterocyclic Compounds : 1-benzyl-1H-indole-2-carbaldehyde is involved in the creation of unique heterocyclic structures like oxazino[4,3-a]indoles (Abbiati et al., 2005).
  • Indole and Carbazole Synthesis : Copper-catalyzed reactions using indole-2-carbaldehydes enable the synthesis of diverse carbazoles and indoles (Guo et al., 2020).

Anticancer Research

  • Synthesis of Anticancer Agents : N-Arylated indole-3-substituted-2-benzimidazoles, derived from 1H-indole-2-carbaldehydes, show efficacy as anticancer agents (Anwar et al., 2023).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Indole-3-carbaldehydes, structurally similar to 1-benzyl-1H-indole-2-carbaldehydes, act as corrosion inhibitors for mild steel in acidic environments (Ashhari & Sarabi, 2015).

Mechanism of Action

While the specific mechanism of action for 1-benzyl-1H-indole-2-carbaldehyde is not explicitly mentioned in the search results, indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders .

Safety and Hazards

This compound is not intended for human or veterinary use. It can cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-benzylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVAMDVWHMNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512899
Record name 1-Benzyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-indole-2-carbaldehyde

CAS RN

81787-94-2
Record name 1-(Phenylmethyl)-1H-indole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81787-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was produced by modifications of the methods used by Murakami, et. al. (Tetrahedron, 1997, 53, 1593-1606) starting with (1-benzyl-1H-indol-2-yl)-methanol (1.13 g, 4.76 mmol) and manganese dioxide (5.6 g). The crude material was purified by flash chromatography through silica gel using diethyl ether/hexanes (0/100 gradient to 10/90) to give 1-benzyl-1H-indole-2-carbaldehyde (0.47 g, 42%) as an off-white solid. 1H NMR (400 MHz, CDCl3); δ 79.90 (s, 1H), 7.76 (d, 1H), 7.37 (s, 2H), 7.33 (s, 1H), 7.25-7.16 (m, 4H), 7.08 (d, 2H), 5.83 (s, 2H).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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